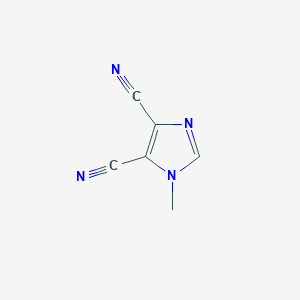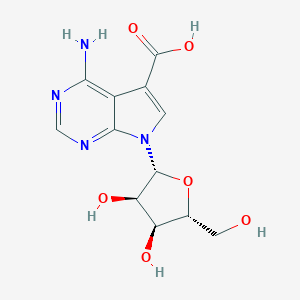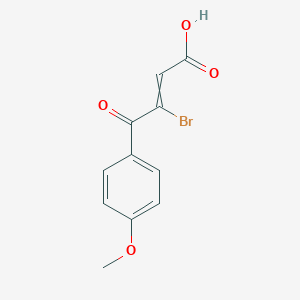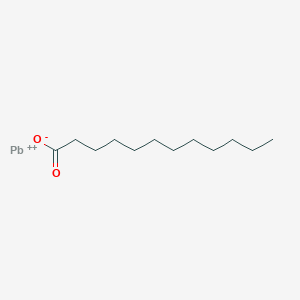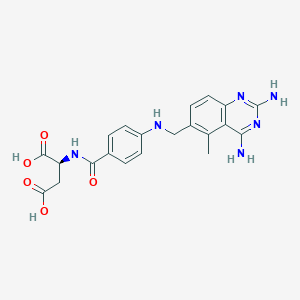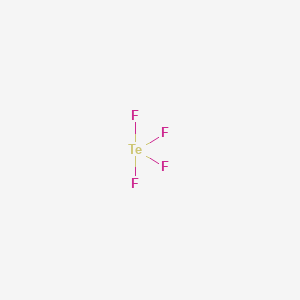
Tellurium tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium tetrafluoride (TeF4) is a chemical compound that belongs to the group of inorganic compounds known as metalloid halides. It is a colorless, highly toxic, and corrosive gas that has a pungent odor. TeF4 is used in various scientific research applications due to its unique properties and reactivity.
Applications De Recherche Scientifique
1. Molecular Structure and Properties
- A study by Shlykov et al. (2010) explored the structures of tellurium tetrafluoride and tetrachloride using gas-phase electron diffraction, mass spectrometry, and quantum chemical calculations. The research revealed that TeF4 has a pseudo trigonal bipyramidal structure with distinct equatorial and axial Te-X distances. This study emphasizes the role of solvent molecules in influencing the structure of TeF4 solvates, impacting its applications in various fields (Shlykov et al., 2010).
2. Crystal Structure Analysis
- Edwards and Hewaidy (1968) conducted a structural analysis of TeF4 crystals, revealing that they are orthorhombic with a unique arrangement of tellurium atoms surrounded by three terminal and two bridging fluorine atoms. This structure supports the idea of steric activity of the non-bonding electron pair in TeF4, which is crucial for understanding its chemical behavior (Edwards & Hewaidy, 1968).
3. Applications in Nanotechnology
- He et al. (2017) discussed the synthesis and application of Te nanostructures, highlighting their potential in modern device fabrication, including batteries, photodetectors, and thermoelectric devices. The ability to control the composition, size, and shape of Te nanostructures is crucial for exploiting their functional properties in various technological applications (He et al., 2017).
4. Environmental and Biological Aspects
- Missen et al. (2020) provided a comprehensive overview of the (bio)geochemistry of Te in surface environments, emphasizing its role in solar industry applications and environmental risks associated with its use. The study sheds light on the environmental cycling of Te, its extraction, and the ecological implications of increasing anthropogenic uses (Missen et al., 2020).
5. Coordination Chemistry
- Research by Ebsworth et al. (1991) explored the reactivity of TeF4 with rhodium(III) complexes, contributing to the understanding of its coordination chemistry. The formation of novel complexes and their stability under various conditions were studied, offering insights into the chemical behavior of TeF4 in coordination compounds (Ebsworth et al., 1991).
6. Tellurium in Biology
- Zare et al. (2017) reviewed the role and potential implications of Te in biological systems, discussing its applications in nanotechnology, including biosensors and targeted drug delivery systems. The study highlights the emerging significance of Te and its nanostructures in biological and medical research (Zare et al., 2017).
Propriétés
Numéro CAS |
15192-26-4 |
|---|---|
Nom du produit |
Tellurium tetrafluoride |
Formule moléculaire |
TeF4 F4Te |
Poids moléculaire |
203.6 g/mol |
InChI |
InChI=1S/F4Te/c1-5(2,3)4 |
Clé InChI |
CRMPMTUAAUPLIK-UHFFFAOYSA-N |
SMILES |
F[Te](F)(F)F |
SMILES canonique |
F[Te](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
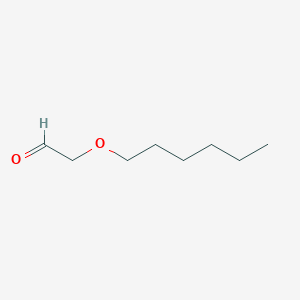
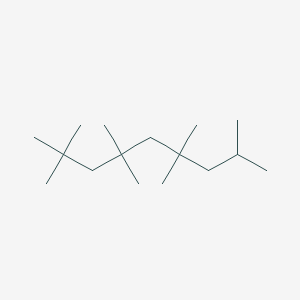
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
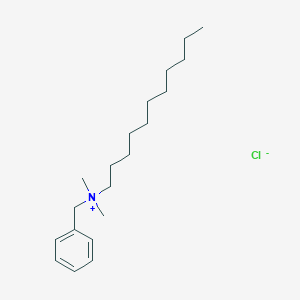
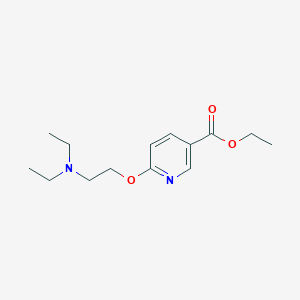
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
